molecular formula C18H16F3N7O2 B2875611 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 1798512-75-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No. B2875611
CAS RN: 1798512-75-0
M. Wt: 419.368
InChI Key: DETUGVYNJGACOG-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring with a trifluoromethoxy group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazole derivatives have been synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been established using techniques like NMR and MS analysis . Infrared (IR) spectra and elemental analysis have also been used to confirm the presence of ligands in isolated materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, IR spectra have shown absorption bands resulting from C-H stretching and skeletal vibrations of aromatic rings . The yield and NMR data of similar compounds have also been reported .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have shown potent inhibitory activities against various cancer cell lines . For instance, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Apoptosis Inducing Ability

These compounds have been studied for their apoptosis-inducing ability . Detailed biological studies suggested that these compounds induced the apoptosis of BT-474 cells .

Tubulin Polymerization Inhibition

The compounds have been evaluated for their tubulin polymerization inhibition study . The molecular modelling studies suggested that these compounds bind to the colchicine binding site of the tubulin .

Energetic Materials

Compounds with a similar structure have been synthesized and studied as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on these compounds outperform similar formulations based on CL-20 .

Neurodegenerative Diseases

The compound could potentially be used in the treatment of neurodegenerative diseases . Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Drug Discovery

The compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .

Future Directions

The future research directions could involve further synthesis and evaluation of similar compounds, particularly their potential as anticancer agents . The design and development of more selective and potent molecules could be a key area of focus .

properties

IUPAC Name

[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-3-1-2-13(10-14)17(29)27-8-6-26(7-9-27)15-4-5-16(25-24-15)28-12-22-11-23-28/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETUGVYNJGACOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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